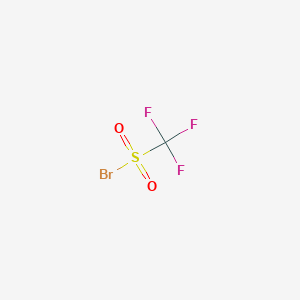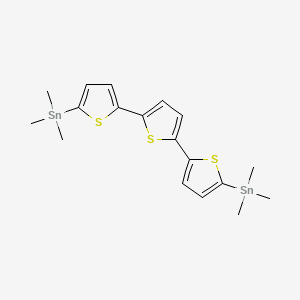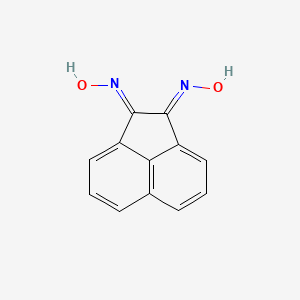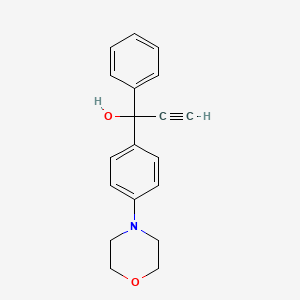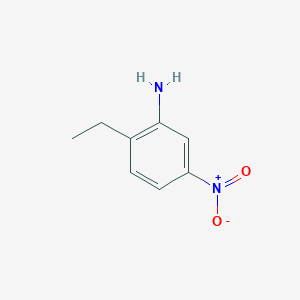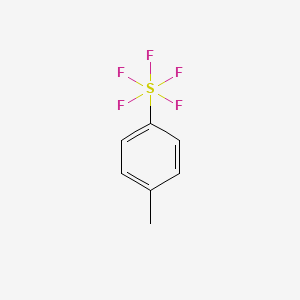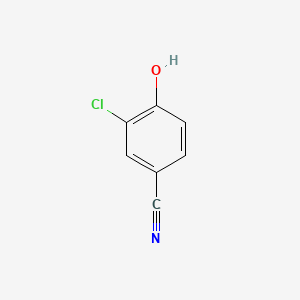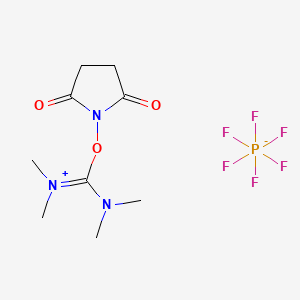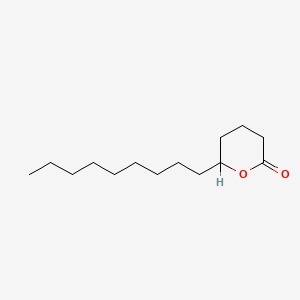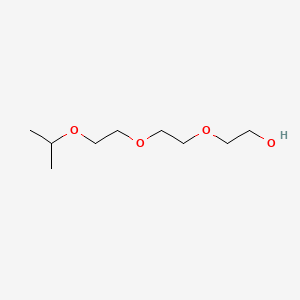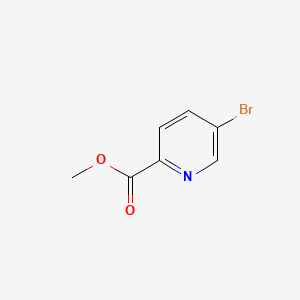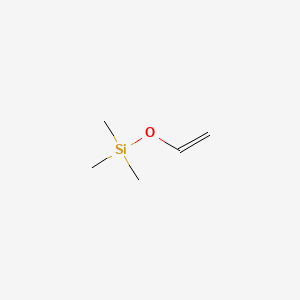
Trimethyl(vinyloxy)silane
Overview
Description
Trimethyl(vinyloxy)silane, also known as Vinyltrimethoxysilane (VTMS) or (Trimethylsiloxy)ethylene, is a silane coupling agent . It has a molecular formula of C5H12OSi and a molar mass of 116.23 . It can be used to enhance the wettability and improve the superhydrophobic characteristics of different composites .
Molecular Structure Analysis
The linear formula of Trimethyl(vinyloxy)silane is (CH3)3SiOCH=CH2 . The molecular weight is 116.23 .Chemical Reactions Analysis
The hydrolysis kinetics of methoxysilane coupling agents (MSCA), including Trimethyl(vinyloxy)silane, have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model . The hydrolysis reactions were found to be second-order reactions .Physical And Chemical Properties Analysis
Trimethyl(vinyloxy)silane is a colorless to almost colorless clear liquid . It has a boiling point of 75°C , a flash point of -19°C , and a specific gravity of 0.78 at 20°C . The refractive index is 1.39 .Scientific Research Applications
-
- Application: Vinyltriethoxysilane and the related vinyltrimethoxysilane are used as monomers and comonomer for polymers such as ethylene-vinyltrimethoxysilane and ethylene-vinyl acetate-vinyltrimethoxysilane .
- Method: The alkoxysilane moiety is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it .
- Outcome: Moisture-curable polymers are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .
-
- Application: Silanes have long provided a leverage in glycosylation reactions since they are easy to install and remove/modify in various synthetic procedures .
- Method: This review discusses the recent application and synthetic usefulness of versatile silanes like trimethylsilyl trifluoromethanesulfonate (TMSOTf), tert-butyl-dimethylsilyltrifluoromethanesulphonate (TBSOTf), N-(trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2), potassium bis(trimethylsilyl)amide (KHMDS), trimethylsilyl perchlorate (TMSClO4), etc. in various site selective glycosylation reactions .
- Outcome: These methods are effective for the preparation of sugar compounds and active pharmaceutical ingredients (APIs) .
-
Cross-linking agents in the manufacture of cross-linked polyethylene (PEX)
- Application: Vinyltrialkoxysilanes are used as cross-linking agents during the manufacture of cross-linked polyethylene (PEX) .
- Method: The alkoxysilane moiety is reactive toward water, and in the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it .
- Outcome: Moisture-curable polymers are used as electrical insulation in some kinds of cables and for water pipe in under-floor heating installations .
-
Coupling agents or adhesion promoters for treatment of glass fibers and particulate minerals
- Application: Vinyltrialkoxysilanes are used as a coupling agents or adhesion promoters for treatment of glass fibers and particulate minerals in order to form stronger bonds with resin and produce fiberglass with better mechanical properties .
- Method: The silane group attaches to the glass substrate via covalent Si-O-Si bond, while the resin reacts with the vinyl-, amino-, or epoxy- group and binds to it .
- Outcome: This results in fiberglass with improved mechanical properties .
Safety And Hazards
Trimethyl(vinyloxy)silane is highly flammable and can cause skin and eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
Relevant Papers One relevant paper titled “Megawatt laser photolysis of trimethyl(vinyloxy)silane” discusses the production of nano-sized cross-linked polyoxocarbosilane with superior thermal stability and radical Si centers .
properties
IUPAC Name |
ethenoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12OSi/c1-5-6-7(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFTNNOZFRQLFQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-59-0 | |
| Record name | Silane, (ethenyloxy)trimethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4064137 | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyloxytrimethylsilane | |
CAS RN |
6213-94-1 | |
| Record name | (Ethenyloxy)trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6213-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006213941 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, (ethenyloxy)trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(vinyloxy)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Vinyloxy)trimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66QR5369YE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



